ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused pyrido-triazolo-pyrimidine core. Key structural features include:
- A trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity.
- A benzoate ester at position 4, which may influence solubility and bioavailability.
- A 6-oxo group contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
ethyl 4-[10-oxo-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O3/c1-2-29-15(28)10-3-5-11(6-4-10)25-8-7-13-12(14(25)27)9-22-17-23-16(18(19,20)21)24-26(13)17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKJYBDVCHFVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and related research findings.
- Molecular Formula : C₁₈H₁₂F₃N₅O₃
- Molecular Weight : 403.3 g/mol
- CAS Number : 1158480-55-7
Biological Activity Overview
The compound belongs to the class of triazole derivatives , which have been widely studied for their pharmacological properties. Triazoles are known for their diverse biological activities, including antimicrobial , antifungal , and anticancer effects.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit potent antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In a study evaluating various triazole compounds, some showed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazoles are also recognized for their antifungal properties. They have been effective against fungi such as Candida albicans and Aspergillus fumigatus, with some derivatives showing significant activity .
Anticancer Potential
The potential anticancer activity of triazole derivatives has been explored in various studies. This compound could potentially inhibit specific kinases involved in cancer progression. Triazole-based compounds have shown promise in targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against resistant strains of bacteria. Among the tested compounds, one derivative exhibited an EC50 value significantly lower than traditional antibiotics, indicating superior potency . This suggests that this compound may also possess similar properties.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Ethyl derivative | TBD | TBD |
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of triazole derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation in vitro. One study reported that a related triazole compound inhibited cell growth with an IC50 value in the nanomolar range against breast cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate. For instance, derivatives of pyrido[4,3-e][1,2,4]triazino compounds have shown moderate to significant activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.
1.2 Antimicrobial Properties
There is also emerging evidence supporting the antimicrobial applications of this compound. Research into similar triazole-pyrimidine derivatives has indicated their efficacy against various bacterial and fungal strains. The trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds, making them promising candidates for developing new antimicrobial agents .
1.3 Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. This compound may act as a competitive inhibitor for certain kinases or phosphatases involved in signaling pathways relevant to cancer and other diseases. This potential has been explored through structure-activity relationship studies that aim to optimize the compound for higher selectivity and potency against target enzymes .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties, which is crucial for improving device efficiency .
2.2 Coatings and Polymers
This compound may also find applications in the development of advanced coatings and polymers due to its chemical stability and resistance to environmental degradation. Research into polymer composites incorporating similar heterocyclic compounds has shown improved mechanical properties and thermal stability, making them suitable for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluation of pyrido-triazole derivatives | Some derivatives showed IC50 values in low micromolar range against HCT-116 and MCF-7 cells |
| Antimicrobial Efficacy Study | Testing against bacterial strains | Compounds exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli |
| Organic Electronics Research | Development of OLED materials | Demonstrated enhanced electron mobility compared to traditional materials |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences among structurally related triazolo[1,5-a]pyrimidine derivatives:
Structure-Activity Relationship (SAR) Insights
Trifluoromethyl Group: The -CF₃ group at position 2 (target compound) or 7 () enhances potency by improving binding to hydrophobic pockets in targets like tubulin . In anticancer triazolopyrimidines, trifluoromethyl or trifluoroethylamino groups are critical for overcoming multidrug resistance .
Ester vs. Carboxylic Acid :
- The ethyl benzoate in the target compound may increase cell permeability compared to carboxylic acid derivatives (e.g., ), though the latter could improve target affinity via ionic interactions .
Substituent Position: Para-substituted aryl groups (e.g., p-tolyl in ) improve activity in cannabinoid receptor modulators, while ortho-fluoro substituents are optimal in tubulin inhibitors .
Physicochemical and Spectroscopic Data
- IR Spectroscopy : The target compound’s ester carbonyl (C=O) is expected near 1666 cm⁻¹, similar to Compound 12 .
- 1H NMR : A singlet for the pyrimidine proton (δ ~5.37 ppm in Compound 12) and quartet for the ethyl ester (δ ~4.14 ppm) are characteristic .
- Melting Points : Compounds with bulky substituents (e.g., Compound 13f) show higher melting points (~216°C), suggesting increased crystallinity compared to simpler analogues .
Q & A
Basic: What are the recommended synthetic routes for ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:
- Step 1: Formation of the pyrido-triazolo-pyrimidine core via cyclocondensation of substituted pyrimidine intermediates with triazole derivatives.
- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using trifluoromethyl iodide or copper-mediated trifluoromethylation).
- Step 3: Functionalization with the ethyl benzoate moiety through esterification or Suzuki-Miyaura coupling .
Key challenges include regioselectivity in triazole ring formation and maintaining stability of the trifluoromethyl group under reaction conditions.
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and aromaticity in the fused heterocyclic system.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect isotopic patterns (e.g., chlorine or fluorine signatures).
- X-ray Crystallography: Resolve ambiguous regiochemistry in the pyrido-triazolo-pyrimidine core.
- HPLC-Purity Analysis: Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to screen variables (e.g., temperature, catalyst loading) and identify critical parameters .
- Flow Chemistry: Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
- Computational Pre-screening: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error experimentation .
Advanced: How can computational modeling predict biological targets for this compound?
Methodological Answer:
- Molecular Docking: Simulate interactions with enzymes (e.g., kinases or proteases) using software like AutoDock Vina. Focus on the trifluoromethyl group’s electronegativity and steric effects .
- Pharmacophore Mapping: Identify key pharmacophoric features (e.g., hydrogen bond acceptors in the pyrimidine ring) using Schrödinger’s Phase module.
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks, prioritizing in vitro testing .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.
- Cell Viability Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves.
- Binding Affinity Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Kinetic Analysis: Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots.
- Buffer Optimization: Verify assay conditions (e.g., pH 6.5 ammonium acetate buffer for stability ).
- Orthogonal Assays: Cross-validate results with SPR and isothermal titration calorimetry (ITC) to rule out false positives .
Advanced: What purification challenges arise due to the trifluoromethyl group?
Methodological Answer:
- Chromatography: Use silica gel modified with fluorine (e.g., FluoroFlash® columns) for better resolution of polar byproducts.
- Recrystallization: Optimize solvent mixtures (e.g., chloroform/methanol) to exploit differential solubility of the trifluoromethyl moiety .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) .
- 3D-QSAR Modeling: Generate CoMFA or CoMSIA models to correlate structural features with activity .
- Free-Wilson Analysis: Deconstruct contributions of individual substituents to biological activity .
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions at 40°C. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen atmosphere .
Advanced: What methodologies address low solubility in aqueous buffers?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG 400 mixtures (<5% v/v) to enhance solubility without cytotoxicity.
- Nanoformulation: Develop liposomal or cyclodextrin complexes to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
